molecular formula C31H30N2O4 B11543410 N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide

N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide

Cat. No.: B11543410
M. Wt: 494.6 g/mol
InChI Key: XOLRWXJRFXFJEN-UHFFFAOYSA-N
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Description

N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide is a complex organic compound characterized by its multiple aromatic rings and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:

    Nitration and Reduction: Initial nitration of an aromatic compound followed by reduction to form an amine.

    Acetylation: The amine group is then acetylated to form an acetamide.

    Etherification: Formation of ether bonds between aromatic rings through nucleophilic substitution reactions.

    Coupling Reactions: Final coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the aromatic rings or acetamide groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analog with a single acetamide group.

    Paracetamol: Contains an acetamide group and is widely used as an analgesic and antipyretic.

    N-Acetyl-4-aminophenol: Another analog with similar structural features.

Uniqueness

N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide is unique due to its multiple aromatic rings and ether linkages, which confer distinct chemical and biological properties. This complexity allows for a broader range of interactions and applications compared to simpler analogs.

Properties

Molecular Formula

C31H30N2O4

Molecular Weight

494.6 g/mol

IUPAC Name

N-[4-[4-[2-[4-(4-acetamidophenoxy)phenyl]propan-2-yl]phenoxy]phenyl]acetamide

InChI

InChI=1S/C31H30N2O4/c1-21(34)32-25-9-17-29(18-10-25)36-27-13-5-23(6-14-27)31(3,4)24-7-15-28(16-8-24)37-30-19-11-26(12-20-30)33-22(2)35/h5-20H,1-4H3,(H,32,34)(H,33,35)

InChI Key

XOLRWXJRFXFJEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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